3,5-Dihydroxy-4-methylbenzoic acid
Overview
Description
3,5-Dihydroxy-4-methylbenzoic acid is a compound that is closely related to various dihydroxybenzoic acid derivatives, which are often studied for their electrochemical properties and potential applications in organic synthesis. While the specific compound is not directly studied in the provided papers, related compounds such as 3,4-dihydroxybenzoic acid and its derivatives have been investigated for their reactivity and potential in forming new chemical structures through electrochemical processes .
Synthesis Analysis
The synthesis of compounds related to 3,5-dihydroxy-4-methylbenzoic acid often involves multi-step reactions with controlled conditions to introduce specific functional groups. For instance, the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid, a polysubstituted aromatic carboxylic acid, was achieved from ethyl 2-pentenoate and ethyl acetoacetate in a five-step process with a 41% overall yield . Similarly, 3,5-di-tert-butyl-4-hydroxybenzoic acid was synthesized with a 63.7% overall yield by bromination of 2,6-di-tert-butyl-4-methylphenol followed by oxidation .
Molecular Structure Analysis
The molecular structure of dihydroxybenzoic acid derivatives is characterized by the presence of hydroxyl and carboxyl groups, which are key in forming hydrogen bonds and determining the reactivity of these compounds. For example, the molecular recognition study of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds revealed various hydrogen bonding patterns and supramolecular assemblies . The crystal structure of the methyl ester of a related compound showed strong intramolecular hydrogen bonds that fixed the orientation of the carbonyl groups .
Chemical Reactions Analysis
Dihydroxybenzoic acid derivatives undergo a variety of chemical reactions, including electrochemical oxidation which can lead to the formation of new compounds. The electrochemical study of 3,4-dihydroxybenzoic acid in the presence of nucleophiles demonstrated the conversion of the acid to benzofuran derivatives through a Michael addition reaction under electro-decarboxylation . Another study showed the conversion of 3,4-dihydroxybenzoic acid to coumestan derivatives using a similar electrochemical approach .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroxybenzoic acid derivatives are influenced by their functional groups and molecular structure. The hydrated salts of 3,5-dihydroxybenzoic acid with organic diamines exhibited hydrogen-bonded supramolecular structures in two and three dimensions, which are crucial for understanding the solubility and reactivity of these compounds . The crystal structure of octyl gallate, a trihydroxybenzoic acid derivative, showed a head-to-head bilayer molecular packing with strong intra- and intermolecular hydrogen bonds .
Scientific Research Applications
- Summary of the Application : 3,5-Dihydroxy-4-methylbenzoic acid is used in the creation of polyester thin-film composite reverse osmosis membranes for desalination and water purification . These membranes are a promising alternative to traditional polyamide films, which have excellent water permeability and salt rejection but suffer from poor chlorine resistance, high fouling propensity, and low boron rejection .
- Methods of Application or Experimental Procedures : The polyester membrane is created using co-solvent–assisted interfacial polymerization to react 3,5-dihydroxy-4-methylbenzoic acid with trimesoyl chloride . The resulting membrane exhibits substantial water permeability, high rejection for sodium chloride and boron, and complete resistance toward chlorine .
- Results or Outcomes : The polyester membrane created using 3,5-dihydroxy-4-methylbenzoic acid exhibits substantial water permeability, high rejection for sodium chloride and boron, and complete resistance toward chlorine . The ultrasmooth, low-energy surface of the membrane also prevents fouling and mineral scaling compared with polyamide membranes .
Safety And Hazards
properties
IUPAC Name |
3,5-dihydroxy-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,9-10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRRXSZDSGYLCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372708 | |
Record name | 3,5-Dihydroxy-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dihydroxy-4-methylbenzoic acid | |
CAS RN |
28026-96-2 | |
Record name | 3,5-Dihydroxy-4-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28026-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dihydroxy-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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